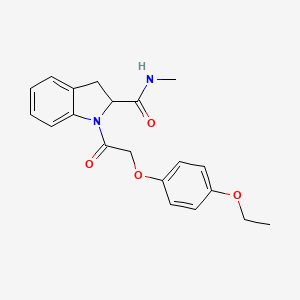

1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide

Description

Properties

IUPAC Name |

1-[2-(4-ethoxyphenoxy)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-25-15-8-10-16(11-9-15)26-13-19(23)22-17-7-5-4-6-14(17)12-18(22)20(24)21-2/h4-11,18H,3,12-13H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBZLRCLVZYNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)N2C(CC3=CC=CC=C32)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Ethoxyphenoxy Acetyl Intermediate: This step involves the reaction of 4-ethoxyphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-ethoxyphenoxy)acetyl chloride.

Indoline Derivative Formation: The next step involves the reaction of the acetyl chloride intermediate with N-methylindoline in the presence of a base like triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The indoline-2-carboxamide scaffold is common among analogs, but substitutions on the acetyl and phenoxy groups significantly alter physicochemical and biological properties. Key comparisons include:

Key Observations :

Physicochemical and Spectroscopic Properties

- ¹H NMR Shifts : Aromatic protons in ethoxy-substituted compounds are expected upfield (δ ~6.5–7.0 ppm) compared to halogenated analogs (δ ~7.0–7.8 ppm) due to reduced electron withdrawal .

- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is predicted at m/z 397 (C21H23N2O4), distinct from chlorinated (e.g., 48: m/z 399) and fluorinated (e.g., 58: m/z 365) analogs .

Biological Activity

1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure with an indoline core, an ethoxyphenoxy group, and a carboxamide functionality. Its biological activity primarily revolves around its interaction with specific cellular targets, particularly the Na(+)/Ca(2+) exchanger isoform 3 (NCX3), which plays a crucial role in calcium homeostasis within cells.

Target Interaction

The primary target of this compound is NCX3. The compound inhibits the activity of this exchanger, disrupting intracellular calcium levels, which can lead to various physiological effects. The inhibition of NCX3 may result in dysregulation of calcium homeostasis, impacting cellular signaling pathways and potentially leading to cytotoxic effects in certain cell types.

Biochemical Pathways

The inhibition of NCX3 disrupts normal calcium signaling, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation. This disruption can contribute to the compound's potential anticancer and antimicrobial properties.

Cytotoxicity and Anticancer Properties

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown selective cytotoxicity against certain types of cancer cells:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| A549 (Lung) | 0.4 | High selectivity |

| Col2 (Colon) | >20 | Low sensitivity |

| SNU-638 (Stomach) | >20 | Low sensitivity |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The data suggests that this compound exhibits significant activity against lung cancer cells while being less effective against colon and stomach cancer cells .

The mechanism by which this compound exerts its cytotoxic effects involves the inhibition of DNA topoisomerases I and II. These enzymes are critical for DNA replication and transcription. In vitro assays demonstrated that the compound inhibits DNA relaxation mediated by topoisomerase I more effectively than topoisomerase II, indicating a potential pathway for its anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess broad-spectrum antimicrobial effects, although further research is needed to clarify its efficacy against specific pathogens.

Case Studies

-

Study on Lung Cancer Cells

A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase. This was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction through calcium dysregulation . -

Inhibition of Topoisomerases

Another study highlighted the selective inhibition of topoisomerases by this compound. It was found that at lower concentrations, the compound effectively inhibited topoisomerase I activity without significantly affecting topoisomerase II, which could be leveraged for targeted cancer therapies .

Q & A

Basic Synthesis and Characterization

Question: What are the standard synthetic routes for 1-(2-(4-ethoxyphenoxy)acetyl)-N-methylindoline-2-carboxamide, and how can reaction efficiency be optimized? Answer:

- Stepwise Synthesis : The compound can be synthesized via a multi-step approach involving (i) coupling of 4-ethoxyphenoxyacetic acid with N-methylindoline-2-carboxamide using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry DCM, followed by (ii) purification via column chromatography (hexane:ethyl acetate gradient) .

- Optimization : Reaction efficiency is enhanced by maintaining low temperatures (0–5°C) during TBTU addition to minimize side reactions. TLC (hexane:ethyl acetate, 9:3 v/v) monitors intermediate formation .

- Characterization : Confirmation of structure requires ¹H/¹³C NMR (DMSO-d₆, 400 MHz), high-resolution mass spectrometry (HRMS), and elemental analysis (±0.5% tolerance) .

Advanced Analytical Techniques

Question: How can researchers resolve structural ambiguities in derivatives of this compound? Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the ethoxyphenoxy group and carboxamide) .

- Dynamic NMR : For flexible moieties (e.g., the acetyl linker), variable-temperature NMR experiments (25–60°C) can reveal conformational dynamics .

- HPLC-PDA : Purity validation (>98%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with photodiode array detection .

Biological Activity Profiling

Question: What methodologies are recommended for assessing the compound’s interaction with enzymatic targets? Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to serine hydrolases or kinases. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) .

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a CM5 chip to measure real-time binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding poses, prioritizing the ethoxyphenoxy group for hydrophobic interactions .

Data Contradictions in SAR Studies

Question: How should conflicting structure-activity relationship (SAR) data be addressed for analogs with varying phenoxy substituents? Answer:

- Systematic Substituent Variation : Compare analogs with 4-ethoxy, 4-chloro, and 4-fluoro phenoxy groups. Use ANOVA to statistically validate differences in IC₅₀ values (p < 0.05) .

- Electronic Effects Analysis : Apply Hammett plots to correlate substituent σ values with activity. For example, electron-donating groups (e.g., ethoxy) may enhance binding to polar active sites .

- Solubility Correction : Normalize activity data against solubility (measured via shake-flask method) to rule out false negatives due to poor dissolution .

Advanced Reaction Engineering

Question: What strategies improve scalability and yield in multi-step syntheses? Answer:

- Continuous Flow Reactors : Implement flow chemistry for TBTU-mediated coupling steps to reduce reaction time (from 12h to 2h) and improve reproducibility .

- Catalyst Screening : Test alternative coupling agents (e.g., HATU, EDCI) under microwave irradiation (50–100°C) to accelerate amide bond formation .

- In-line Analytics : Use FTIR probes to monitor reaction progress and automate quenching thresholds .

Stability and Degradation Pathways

Question: How can researchers identify degradation products under physiological conditions? Answer:

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Analyze degradants via LC-MS/MS .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use principal component analysis (PCA) to correlate degradation with structural motifs (e.g., acetyl linker hydrolysis) .

Computational Modeling for Mechanistic Insights

Question: What computational approaches elucidate the compound’s mechanism of action? Answer:

- QM/MM Simulations : Combine quantum mechanics (B3LYP/6-31G*) and molecular mechanics (AMBER) to model enzyme-inhibitor interactions at atomic resolution .

- Metadynamics : Map free-energy landscapes to identify transition states during binding/unbinding events .

- ADMET Prediction : Use SwissADME or ADMETlab to predict pharmacokinetic properties (e.g., CYP450 inhibition risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.